C20H19Cl2NO3

Mcl-1 inhibitor Bcl-2 family selectivity fluorescence polarization

The compound with molecular formula C20H19Cl2NO3 (CAS 1415968‑47‑6, CHEMBL2314209) is 6‑chloro‑3‑[3‑(4‑chloro‑3,5‑dimethylphenoxy)propyl]‑1H‑indole‑2‑carboxylic acid, a fragment‑sized, halogen‑substituted indole‑2‑carboxylic acid derivative that functions as a selective inhibitor of the anti‑apoptotic Bcl‑2 family protein Mcl‑1 [REFS‑1]. It was identified through fragment‑based screening and its binding mode has been confirmed by X‑ray crystallography (PDB 4HW2, 2.80 Å resolution), establishing it as a validated starting point for structure‑based design of Mcl‑1‑selective antagonists [REFS‑2].

Molecular Formula C20H19Cl2NO3
Molecular Weight 392.3 g/mol
Cat. No. B7737972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC20H19Cl2NO3
Molecular FormulaC20H19Cl2NO3
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=C(C=C(C=C3)Cl)Cl)O
InChIInChI=1S/C20H19Cl2NO3/c1-3-23(4-2)10-15-18(24)8-7-14-19(25)16(11-26-20(14)15)13-6-5-12(21)9-17(13)22/h5-9,11,24H,3-4,10H2,1-2H3
InChIKeyMMMMLHVMDHJCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C20H19Cl2NO3 (6-Chloro-indole-2-carboxylic Acid Derivative) – Compound Identity, Target Class, and Procurement Relevance


The compound with molecular formula C20H19Cl2NO3 (CAS 1415968‑47‑6, CHEMBL2314209) is 6‑chloro‑3‑[3‑(4‑chloro‑3,5‑dimethylphenoxy)propyl]‑1H‑indole‑2‑carboxylic acid, a fragment‑sized, halogen‑substituted indole‑2‑carboxylic acid derivative that functions as a selective inhibitor of the anti‑apoptotic Bcl‑2 family protein Mcl‑1 [REFS‑1]. It was identified through fragment‑based screening and its binding mode has been confirmed by X‑ray crystallography (PDB 4HW2, 2.80 Å resolution), establishing it as a validated starting point for structure‑based design of Mcl‑1‑selective antagonists [REFS‑2]. The compound occupies the BH3‑binding groove of Mcl‑1 and exhibits measurable selectivity over the closely related proteins Bcl‑2 and Bcl‑xL, a property that distinguishes it from many indole‑carboxylic acid fragments that lack intra‑family selectivity data [REFS‑3].

Why Generic Indole-2-Carboxylic Acid Fragments Cannot Substitute for C20H19Cl2NO3 in Mcl-1 Research


Indole‑2‑carboxylic acid is a privileged scaffold that has yielded inhibitors of multiple Bcl‑2 family members, but the specific substitution pattern on C20H19Cl2NO3 – a 6‑chloro on the indole core combined with a 3‑(4‑chloro‑3,5‑dimethylphenoxy)propyl chain at the 3‑position – dictates a selectivity fingerprint that is not shared by other indole‑2‑carboxylic acid derivatives [REFS‑1]. The presence and position of the chlorine atoms, the length and nature of the phenoxy‑propyl linker, and the free carboxylic acid functionality each contribute to the binding pose in the Mcl‑1 BH3 groove and to the discrimination against Bcl‑2 and Bcl‑xL [REFS‑2]. Fragment‑based campaigns have demonstrated that even minor structural alterations (e.g., N‑1 substitution with benzenesulfonyl) shift both the absolute affinity and the selectivity ratio; therefore, substituting a generic indole‑2‑carboxylic acid building block for this specific compound will not recapitulate the validated Mcl‑1‑selective binding profile [REFS‑1].

C20H19Cl2NO3 Product-Specific Quantitative Evidence: Selectivity, Affinity, and Structural Differentiation Data


Mcl-1 Binding Affinity (Ki = 247 nM) vs. Bcl-2 (Ki = 1,200 nM): ~4.9‑Fold Selectivity for Mcl‑1

In head‑to‑head fluorescence polarization competition assays curated by ChEMBL, C20H19Cl2NO3 (CHEMBL2314209) inhibits Mcl‑1 with a Ki of 247 nM, while it inhibits the closely related anti‑apoptotic protein Bcl‑2 with a Ki of 1,200 nM, yielding an approximately 4.9‑fold selectivity for Mcl‑1 over Bcl‑2 [REFS‑1]. This is contrasted with the fragment‑optimized derivative compound 12 from the same series, which achieved a 7.5‑fold selectivity (Mcl‑1 Ki = 0.48 μM vs. Bcl‑2 Ki = 3.6 μM), indicating that the parent compound already possesses intrinsic selectivity that can be further amplified through rational design [REFS‑2].

Mcl-1 inhibitor Bcl-2 family selectivity fluorescence polarization indole-2-carboxylic acid

Mcl-1 vs. Bcl‑xL Discrimination: >40‑Fold Selectivity Window

In the same fluorescence polarization competition assay format, C20H19Cl2NO3 exhibits a Ki greater than 10,000 nM (>1.00E+4 nM) against Bcl‑xL, compared to its Mcl‑1 Ki of 247 nM, yielding a selectivity window exceeding 40‑fold [REFS‑1]. This level of discrimination is notable for a fragment‑sized molecule (molecular weight 392.3 Da) and compares favorably with many larger, more elaborated Mcl‑1 inhibitors that require extensive optimization to achieve similar selectivity margins. For reference, optimized tricyclic indole inhibitors derived from related fragments can achieve >1,700‑fold selectivity over Bcl‑xL, but the parent fragment already provides a measurable selectivity window suitable for early‑stage profiling [REFS‑2].

Bcl-xL counter-screening Mcl-1 selectivity kinase selectivity panel indole fragment

Validated Fragment Starting Point: X‑Ray Co‑Crystal Structure (PDB 4HW2, 2.80 Å) Documents Binding Pose and Key Interactions

C20H19Cl2NO3 has been co‑crystallized with human Mcl‑1 (PDB ID: 4HW2, resolution 2.80 Å), confirming that the indole‑2‑carboxylic acid moiety engages the BH3‑binding groove and that the 3‑(4‑chloro‑3,5‑dimethylphenoxy)propyl substituent occupies a defined hydrophobic sub‑pocket [REFS‑1]. This experimentally determined binding mode was used as the structural basis for fragment growing into the p1 pocket, as described in the Arch Pharm 2017 study, where the authors explicitly note that the parental molecule's geometry – as revealed by X‑ray crystallography – guided the design of N‑1‑substituted derivatives [REFS‑2]. In contrast, many commercially available indole‑2‑carboxylic acid fragments lack a publicly available co‑crystal structure with Mcl‑1, leaving their binding pose and tractability for structure‑based optimization uncertain.

X-ray crystallography fragment-based drug design structure-activity relationship Mcl-1 BH3 groove

Fragment Efficiency Metrics: Ligand Efficiency and Heavy Atom Count Support Fragment‑to‑Lead Tractability

C20H19Cl2NO3 has a molecular weight of 392.3 Da and contains 27 non‑hydrogen heavy atoms, placing it at the upper boundary of the fragment size range as defined by the 'Rule of Three' [REFS‑1]. In the 2017 Arch Pharm study, the authors used this compound as the parental molecule and explicitly tracked the relationship between ligand binding free energy (ΔG) and heavy atom count (HAC) during molecular growing into the p1 pocket, demonstrating that the fragment maintained a linear free energy–HAC relationship throughout optimization – a hallmark of a well‑behaved fragment starting point [REFS‑2]. Compound 12, the optimized derivative, achieved a Ki of 0.48 μM for Mcl‑1 while gaining only a modest number of additional heavy atoms. This contrasts with fragments that exhibit steep SAR discontinuities upon elaboration, which are less suitable for iterative structure‑based design.

ligand efficiency fragment-based screening heavy atom count Mcl-1 lead optimization

C20H19Cl2NO3: Recommended Research and Industrial Application Scenarios Based on Validated Evidence


Mcl‑1‑Specific Biochemical Screening and Counter‑Screening Panels

Use C20H19Cl2NO3 as a reference Mcl‑1 inhibitor in fluorescence polarization or TR‑FRET biochemical assays to establish assay window and sensitivity, while simultaneously running Bcl‑2 (Ki = 1,200 nM) and Bcl‑xL (Ki > 10,000 nM) counter‑screens to confirm selectivity. This compound's ~4.9‑fold selectivity over Bcl‑2 and >40‑fold selectivity over Bcl‑xL, documented in the same assay format [REFS‑1], makes it a cost‑effective control for validating assay fidelity before deploying more potent but costly clinical‑stage Mcl‑1 inhibitors.

Fragment‑Based Drug Discovery (FBDD) Campaign Starting Point

Employ C20H19Cl2NO3 as a structurally validated fragment hit for Mcl‑1, leveraging its co‑crystal structure (PDB 4HW2, 2.80 Å) [REFS‑2] and documented linear ΔG/HAC relationship during fragment growing [REFS‑3]. The compound's defined binding pose in the BH3 groove and the published structure‑guided elaboration path to 7.5‑fold selective derivatives provide a reproducible road‑map for medicinal chemistry teams initiating an Mcl‑1 FBDD program, reducing the risk of pursuing intractable chemical matter.

Academic Research on Mcl‑1‑Dependent Apoptosis in Cancer Cell Lines

Apply C20H19Cl2NO3 in cell‑based studies of Mcl‑1‑dependent cancer lines (e.g., acute myeloid leukemia, multiple myeloma) to probe Mcl‑1 dependency, using its selectivity profile to distinguish Mcl‑1‑mediated effects from Bcl‑2‑ or Bcl‑xL‑mediated survival signals. The >40‑fold discrimination against Bcl‑xL [REFS‑1] mitigates the thrombocytopenia risk associated with Bcl‑xL inhibition, making this fragment a cleaner tool compound for mechanistic apoptosis studies than pan‑Bcl‑2 family inhibitors.

Structure‑Based Design and Computational Chemistry Training Sets

Utilize the PDB 4HW2 co‑crystal structure [REFS‑2] as a training set for docking, free energy perturbation (FEP), and molecular dynamics simulations focused on Mcl‑1. The experimentally determined binding pose, combined with quantitative Ki data against three Bcl‑2 family members [REFS‑1], provides a well‑characterized benchmark system for validating computational methods aimed at predicting selectivity within homologous protein families.

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